4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-Benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a morpholine ring, and a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the benzofuran moiety, which is then functionalized to introduce the carbonyl group. Subsequent steps involve the formation of the pyrrolone ring and the attachment of the morpholine ring through various condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
4-(1-Benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the pyrrolone structure contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(1-Benzofuran-2-ylcarbonyl)amino]propyl}morpholin-4-ium
- N-[1-(1-Benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Uniqueness
Compared to similar compounds, 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N2O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H26N2O5/c29-24(21-17-19-9-4-5-10-20(19)33-21)22-23(18-7-2-1-3-8-18)28(26(31)25(22)30)12-6-11-27-13-15-32-16-14-27/h1-5,7-10,17,23,30H,6,11-16H2 |
InChI Key |
COROOIJCMFPXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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